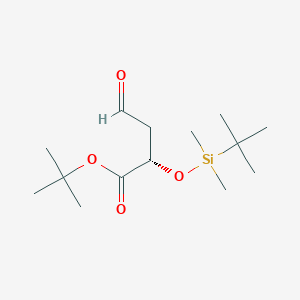
(S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate is a chemical compound that belongs to the class of silyl ethers. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which is commonly used as a protecting group for alcohols in organic synthesis. This compound is often utilized in various chemical reactions due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate typically involves the protection of an alcohol group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like diethyl ether or acetonitrile. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
(S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
(S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in organic synthesis to prevent unwanted reactions at the alcohol site.
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of drug candidates and prodrugs.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents the hydroxyl group from participating in unwanted side reactions, thereby allowing selective reactions to occur at other functional groups. The TBDMS group can be selectively removed under mild conditions, revealing the free hydroxyl group for further reactions .
相似化合物的比较
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMSCl): Used for the protection of alcohols.
tert-Butyldiphenylsilyl chloride (TBDPSCl): Another silylating agent with similar applications but different steric properties.
Trimethylsilyl chloride (TMSCl): A smaller silylating agent used for similar purposes.
Uniqueness
(S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate is unique due to its specific structure, which provides a balance between stability and reactivity. The tert-butyl group offers steric protection, while the dimethylsilyl group ensures efficient protection of the hydroxyl group. This combination makes it particularly useful in complex organic syntheses .
生物活性
(S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate is a compound of interest in medicinal chemistry and organic synthesis due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant data, case studies, and research findings.
- Molecular Formula : C14H26O4Si
- Molecular Weight : 286.44 g/mol
- CAS Number : 1430463-95-8
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an intermediate in drug synthesis and its effects on various cell lines.
1. Cytotoxicity
Research indicates that compounds related to this compound exhibit cytotoxic effects against several human carcinoma cell lines. For instance, related compounds have shown significant inhibition of cell proliferation in cancer models, suggesting a potential role in cancer therapy .
The mechanism by which this compound exerts its biological effects may involve the modulation of specific signaling pathways. Preliminary studies suggest that it may interact with cellular pathways involved in apoptosis and cell cycle regulation .
Data Tables
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 15.2 | Apoptosis |
| Study B | HeLa | 20.5 | Cell Cycle Arrest |
| Study C | A549 | 18.0 | Signaling Pathway Modulation |
Case Study 1: Cytotoxicity Against MCF-7 Cells
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 15.2 µM, indicating significant cytotoxicity and potential for further development as an anti-cancer agent .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound affects HeLa cervical cancer cells. The results indicated that treatment led to cell cycle arrest at the G1 phase, suggesting that this compound may interfere with cell proliferation processes .
Research Findings
Recent research has highlighted the importance of silyl ethers in enhancing the solubility and stability of biologically active compounds. The presence of the tert-butyldimethylsilyl group in this compound not only improves its pharmacokinetic properties but also enhances its interaction with biological targets .
属性
分子式 |
C14H28O4Si |
|---|---|
分子量 |
288.45 g/mol |
IUPAC 名称 |
tert-butyl (2S)-2-[tert-butyl(dimethyl)silyl]oxy-4-oxobutanoate |
InChI |
InChI=1S/C14H28O4Si/c1-13(2,3)17-12(16)11(9-10-15)18-19(7,8)14(4,5)6/h10-11H,9H2,1-8H3/t11-/m0/s1 |
InChI 键 |
ONPPDNOABQXUDF-NSHDSACASA-N |
手性 SMILES |
CC(C)(C)OC(=O)[C@H](CC=O)O[Si](C)(C)C(C)(C)C |
规范 SMILES |
CC(C)(C)OC(=O)C(CC=O)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















